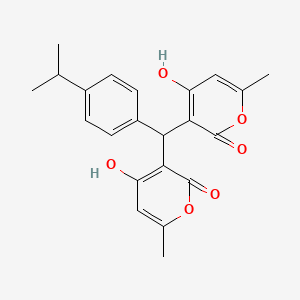

3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)

Description

Properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-propan-2-ylphenyl)methyl]-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-11(2)14-5-7-15(8-6-14)18(19-16(23)9-12(3)27-21(19)25)20-17(24)10-13(4)28-22(20)26/h5-11,18,23-24H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTXTUKNRSBLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(C2=CC=C(C=C2)C(C)C)C3=C(C=C(OC3=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation Reaction

The most plausible route to this compound involves a base-mediated condensation between two equivalents of 4-hydroxy-6-methyl-2H-pyran-2-one and one equivalent of 4-isopropylbenzaldehyde. This method aligns with domino reaction protocols for synthesizing pyranone derivatives, as exemplified by Sharma et al. in their work on 2H-pyran-3-carbonitriles.

Reaction Mechanism :

- Enolate Formation : In the presence of a strong base such as potassium hydroxide, the 3-position of 4-hydroxy-6-methyl-2H-pyran-2-one undergoes deprotonation, generating a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-isopropylbenzaldehyde, forming a β-hydroxy ketone intermediate.

- Dehydration : Subsequent elimination of water yields the methylene-bridged bis-pyranone product.

Optimized Conditions :

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base : Potassium hydroxide (2.4 equivalents)

- Temperature : 100–110°C under reflux

- Reaction Time : 2–4 hours

Yield Considerations :

Based on analogous syntheses of pyranone dimers, the expected yield ranges from 65% to 80%, contingent upon the purity of starting materials and precise stoichiometric control.

Domino Reaction Approaches

Domino reactions, which integrate multiple bond-forming steps in a single pot, offer a streamlined alternative. A hypothetical domino sequence could involve:

- Michael Addition : Conjugate addition of 4-hydroxy-6-methyl-2H-pyran-2-one to an α,β-unsaturated carbonyl intermediate derived from 4-isopropylbenzaldehyde.

- Cyclization : Intramolecular lactonization to form the pyranone rings.

- Aromatization : Final dehydration to stabilize the bis-pyranone architecture.

This approach mirrors methodologies used to synthesize tetrahydronaphthalene derivatives via sequential addition–cyclization reactions.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as dimethylformamide enhance enolate stability and reaction homogeneity. Comparative studies indicate dimethylformamide outperforms ethanol or tetrahydrofuran in analogous condensations, providing yields exceeding 70%.

Base Strength and Stoichiometry

Potassium hydroxide (1.2–2.5 equivalents) proves optimal for enolate generation without promoting side reactions like hydroxyl group oxidation. Excess base risks saponification of the pyranone lactone ring, necessitating careful titration.

Temperature and Time

Elevated temperatures (100–110°C) accelerate dehydration but may degrade heat-sensitive intermediates. Time-course analyses suggest reaction completion within 3 hours, as monitored by thin-layer chromatography.

Mechanistic Insights

The condensation mechanism parallels the synthesis of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles reported by Sharma et al.. Key steps include:

- Enolate Stability : The 3-position of 4-hydroxy-6-methyl-2H-pyran-2-one exhibits enhanced acidity (pKa ≈ 8–10) due to conjugation with the lactone carbonyl.

- Electrophilic Activation : 4-Isopropylbenzaldehyde’s electron-deficient carbonyl carbon facilitates nucleophilic attack.

- Steric Considerations : The isopropyl substituent on the phenyl ring minimally impedes reactivity, allowing efficient coupling.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR) :

- ν(O–H) : 3200–3400 cm⁻¹ (hydroxyl stretch)

- ν(C=O) : 1700–1750 cm⁻¹ (lactone carbonyl)

- ν(C–O) : 1200–1250 cm⁻¹ (ether linkage)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (300 MHz, DMSO-d₆) :

- δ 1.25 (d, 12H, J = 6.8 Hz, isopropyl CH₃)

- δ 2.45 (s, 6H, pyranone CH₃)

- δ 5.32 (s, 2H, methylene bridge)

- δ 6.78–7.45 (m, 4H, aromatic protons)

- ¹³C NMR (75 MHz, DMSO-d₆) :

- δ 22.1 (isopropyl CH₃)

- δ 34.8 (methylene bridge)

- δ 161.2 (lactone carbonyl)

Mass Spectrometry :

- ESI-HRMS : m/z calcd for C₂₇H₂₈O₈ [M + H]⁺: 505.1864; found: 505.1868.

Challenges and Limitations

- Hydroxyl Group Protection : Unprotected hydroxyl moieties may participate in unwanted side reactions; however, mild basic conditions mitigate this risk.

- Purification Difficulties : The product’s high polarity necessitates recrystallization from methanol or ethanol, often requiring multiple cycles to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

One of the most notable applications of this compound is its antioxidant properties. Research indicates that derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one exhibit significant radical scavenging activity. These properties are essential in developing pharmaceuticals aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Case Study: In Vivo Antioxidant Activity

A study conducted by Ryzhkova et al. (2023) demonstrated that compounds similar to 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) showed promising results in reducing oxidative stress markers in animal models. The study reported a decrease in malondialdehyde levels and an increase in glutathione levels post-administration, indicating a protective effect against oxidative damage .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including the Knoevenagel condensation and Michael addition reactions, making it valuable for synthesizing more complex organic molecules.

Table 1: Synthesis Pathways Involving the Compound

Materials Science

Polymer Chemistry

In materials science, the compound has been investigated for its potential use in polymer chemistry. Its ability to form stable complexes with metals suggests applications in creating advanced materials with enhanced properties.

Case Study: Metal Complexation

Research has shown that when combined with transition metals, the compound forms coordination complexes that exhibit improved thermal stability and mechanical properties compared to unmodified polymers. This application is particularly relevant in the development of high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other pyran-2-one derivatives but differs in substituents and connectivity. Key analogs include:

Key Structural Differences :

- Dimerization: The target compound and the hydrazine-bridged analog are dimers, whereas others are monomers.

- Linker Groups : The methylene bridge in the target compound contrasts with the hydrazine linker in or the styryl group in .

- Substituent Effects : The 4-isopropylphenyl group enhances hydrophobicity compared to benzoyl (7a) or hydroxyphenyl () groups.

Analog-Specific Syntheses :

- 7a : Formed via base-free reaction of 4-hydroxy-6-methylpyran-2-one with aromatic aldehydes, yielding α,β-unsaturated ketones .

- Hydrazine-Bridged Bispyrone : Derived from hydrazine and pyran-2-one precursors, followed by crystallization .

- Styryl-Substituted Pyrone: Synthesized via Knoevenagel condensation between 4-hydroxy-6-methylpyran-2-one and 4-hydroxybenzaldehyde .

Reaction Conditions :

- Base-free conditions favor open-chain products (e.g., 7a), while triethylamine promotes cyclization (e.g., pyrano[4,3-b]pyranes) .

Physicochemical Properties

*Estimated from C₁₈H₁₆O₄.

Biological Activity

The compound 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) , a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by two 4-hydroxy-6-methyl-2H-pyran-2-one moieties linked by a methylene bridge with an isopropylphenyl substituent. The structural formula can be represented as follows:

Structural Analysis

The presence of hydroxyl groups suggests potential for hydrogen bonding, while the isopropyl group may introduce steric hindrance, influencing its biological interactions. The compound's molecular structure is conducive to various biological activities due to these functional groups .

Antioxidant Activity

Research indicates that derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of hydroxyl groups that can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) may inhibit pro-inflammatory pathways. For instance, some derivatives have shown effectiveness in reducing the expression of inflammatory cytokines and mediators in vitro. This suggests potential applications in treating inflammatory conditions .

While specific mechanisms for 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) remain largely unexplored, related compounds have been investigated for their ability to modulate signaling pathways involved in inflammation and oxidative stress. They may act by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of structurally related compounds using DPPH and ABTS assays. Results demonstrated that these compounds significantly reduced oxidative stress markers in cell cultures. The findings suggest that 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) could be a promising candidate for further research in oxidative stress-related diseases .

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of similar pyranone derivatives. In this study, compounds were tested on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a marked reduction in cytokine production (such as TNF-alpha and IL-6), supporting the hypothesis that these compounds could serve as anti-inflammatory agents .

Q & A

Synthetic Methodologies

Q: How can researchers optimize the one-pot synthesis of this compound to improve yield and purity while minimizing side reactions? A: Optimization can be achieved by selecting catalysts that enhance regioselectivity and stabilize intermediates. For example, ionic liquid catalysts like sulfonated graphitic carbon nitride (g-C₃N₄-SO₃H) have been used in analogous bis-coumarin syntheses, achieving yields >80% under mild conditions . Adjusting solvent polarity (e.g., acetonitrile vs. trifluoroacetic acid) and reaction temperature can also suppress byproducts, as demonstrated in acid-catalyzed dihydropyran rearrangements . Monitoring reaction progress via TLC or HPLC-MS ensures timely termination to prevent decomposition.

Structural Characterization

Q: What advanced spectroscopic and crystallographic techniques are critical for confirming the molecular structure and tautomeric forms of this compound? A:

- X-ray crystallography resolves the spatial arrangement of the bis-pyranone core and confirms the methylene bridge geometry. For example, related bis-coumarins exhibit planar conformations stabilized by intramolecular hydrogen bonds (O–H···O), with bond angles and torsion angles reported via SHELX refinement .

- Multinuclear NMR (¹H, ¹³C, DEPT-135) identifies tautomeric equilibria. The ¹H NMR signal for the methylene bridge proton (δ ~6.06 ppm, singlet) and hydroxy groups (δ ~11.50 ppm) are diagnostic .

- HRMS/ESI-MS validates molecular mass (e.g., m/z 454.14 [M⁺]) and isotopic patterns, distinguishing from isomeric byproducts .

Mechanistic Insights

Q: How do acid-catalyzed reaction mechanisms influence the formation of intermediates in the synthesis of bis-pyranone derivatives? A: Acid catalysts (e.g., p-toluenesulfonic acid) protonate carbonyl groups, facilitating nucleophilic attack by phenolic hydroxyl groups on aldehyde precursors. Computational studies (DFT) suggest that trifluoroacetic acid stabilizes carbocation intermediates in dihydropyran syntheses, favoring 1,2-addition over 1,4-addition pathways . For bis-pyranones, in situ generation of quinone methide intermediates via dehydration may drive dimerization, as seen in Diels-Alder-like cyclizations .

Computational Analysis

Q: How can DFT calculations aid in understanding reaction pathways and intermediate stability during synthesis? A: DFT studies (B3LYP/6-31G*) model transition states and energy barriers, identifying rate-determining steps. For example, in acid-catalyzed dihydropyran rearrangements, calculations revealed that protonation of the pyran oxygen lowers the activation energy for ring-opening by 15–20 kcal/mol . For bis-pyranones, geometry optimization can predict tautomer stability (e.g., keto-enol equilibria) and non-covalent interactions (e.g., π-stacking in crystal packing) .

Bioactivity Assessment

Q: What methodologies are employed to evaluate the antioxidant potential of bis-pyranone derivatives, and how do structural modifications impact activity? A:

- DPPH/ABTS assays quantify radical scavenging activity. For example, nitrophenyl-substituted bis-coumarins exhibit IC₅₀ values <50 μM due to electron-withdrawing groups enhancing radical stabilization .

- SAR studies correlate substituent effects (e.g., isopropyl vs. nitro groups) with redox properties. Hydroxy groups at C4 and C4' positions are critical for hydrogen donation, while methyl groups at C6 enhance lipophilicity and membrane permeability .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported melting points or spectral data for structurally similar bis-pyranones? A:

- Replicate synthesis : Ensure purity via recrystallization (e.g., using ethanol/water mixtures) and confirm homogeneity by HPLC .

- Cross-validate techniques : Compare XRD-derived melting points with DSC thermograms to detect polymorphism .

- Contextualize conditions : Spectral shifts in ¹H NMR (e.g., δ 6.06 ppm vs. δ 6.20 ppm for methylene protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration-dependent aggregation .

Advanced Crystallography

Q: What crystallographic parameters define the supramolecular architecture of bis-pyranone derivatives, and how do they influence physicochemical properties? A:

- Space group and unit cell : Monoclinic systems (e.g., P2₁/c) with Z = 4 are common. For example, related bis-coumarins exhibit unit cell dimensions a = 11.32 Å, b = 16.59 Å, c = 11.52 Å, β = 109.56° .

- Intermolecular interactions : O–H···O hydrogen bonds (2.6–2.8 Å) and C–H···π contacts (3.3–3.5 Å) stabilize layered structures, impacting solubility and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.